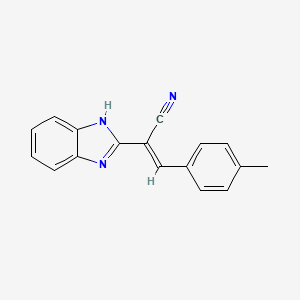

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

Description

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE is an organic compound that features a benzimidazole moiety linked to a cyanide group through an ethenyl bridge

Properties

Molecular Formula |

C17H13N3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C17H13N3/c1-12-6-8-13(9-7-12)10-14(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3,(H,19,20)/b14-10+ |

InChI Key |

KMNSBYJUTHMOPK-GXDHUFHOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

Ethenylation: The benzimidazole core is then subjected to a Heck reaction with 4-methylstyrene to introduce the ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced forms.

Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyanide group may also play a role in inhibiting certain biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.

Cyanide-Containing Compounds: Compounds such as benzyl cyanide and phenylacetonitrile also contain the cyanide functional group.

Uniqueness

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE is unique due to the combination of the benzimidazole core and the ethenyl cyanide group, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring, which is known for its pharmacological properties, and a prop-2-enenitrile moiety that contributes to its reactivity and biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioavailability.

Anticancer Properties

Research indicates that derivatives of benzimidazole, including (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile, exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the structure lead to increased cytotoxicity in A549 (lung cancer), MCF-7 (breast cancer), and OVCAR-3 (ovarian cancer) cells compared to unsubstituted benzimidazole compounds .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile | A549 | 10 |

| (2E)-1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enone | MCF-7 | 15 |

| (2E)-1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enone | OVCAR-3 | 20 |

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile exerts its effects involves interaction with cellular targets such as DNA and various enzymes. Benzimidazole derivatives are known to intercalate DNA, disrupting replication and transcription processes. Additionally, they may inhibit specific enzymes involved in cancer cell proliferation.

Study 1: Cytotoxicity Evaluation

In a controlled study, (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile was tested for cytotoxicity against several cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at concentrations above 10 µM. The study concluded that the compound's structural modifications significantly enhance its anticancer activity compared to simpler benzimidazole derivatives .

Study 2: In Vivo Efficacy

A follow-up in vivo study assessed the therapeutic potential of the compound in animal models bearing xenografts of human tumors. Results showed that treatment with the compound led to a reduction in tumor size by approximately 40% compared to control groups. This suggests that (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile has promising antitumor activity that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.